MTAP-Deleted vs. MTAP-WT Cellular Selectivity: >180-Fold Window for Synthetic Lethality Studies
MRTX9768 hydrochloride demonstrates marked selectivity for MTAP-deleted cells relative to MTAP-wild-type cells. In HCT116 colorectal cancer cells, MRTX9768 inhibited symmetric dimethylarginine (SDMA) levels with an IC₅₀ of 3 nM in MTAP-deleted cells versus 544 nM in MTAP-wild-type cells, representing a 181-fold selectivity window. Cell proliferation was similarly differentiated (IC₅₀ 11 nM vs. 861 nM, 78-fold selectivity) [1]. This selectivity profile stems from MRTX9768's MTA-cooperative binding mechanism, which stabilizes the catalytically inactive PRMT5-MTA complex that accumulates specifically in MTAP-deleted cells [1].
| Evidence Dimension | SDMA inhibition (cellular IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3 nM |
| Comparator Or Baseline | HCT116 MTAP-WT cells: IC₅₀ = 544 nM |
| Quantified Difference | 181-fold selectivity |
| Conditions | HCT116 MTAP-del vs. MTAP-WT isogenic cell lines; SDMA immunoassay |
Why This Matters
This quantitative selectivity window is essential for designing experiments that isolate MTAP deletion-specific effects without confounding off-target PRMT5 inhibition in normal cells.
- [1] Smith CR, Kulyk S, Lawson JD, et al. Abstract LB003: Fragment based discovery of MRTX9768, a synthetic lethal-based inhibitor designed to bind the PRMT5-MTA complex and selectively target MTAP/CDKN2A-deleted tumors. Cancer Res. 2021;81(13_Supplement):LB003. View Source
